SU-4313

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

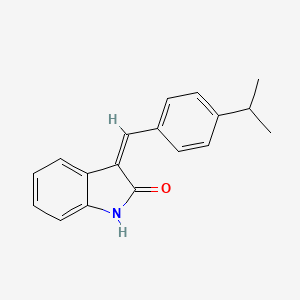

(3Z)-3-[(4-propan-2-ylphenyl)methylidene]-1H-indol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO/c1-12(2)14-9-7-13(8-10-14)11-16-15-5-3-4-6-17(15)19-18(16)20/h3-12H,1-2H3,(H,19,20)/b16-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRQQWCZKCUQNSO-WJDWOHSUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C=C2C3=CC=CC=C3NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)/C=C\2/C3=CC=CC=C3NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

No Publicly Available Information on SU-4313 Found

Following a comprehensive search of publicly available scientific and medical literature, no information has been found regarding a compound designated "SU-4313." This includes searches for its discovery, synthesis, mechanism of action, and any associated clinical trials.

The search results for "this compound" did not yield any relevant documents pertaining to a specific chemical entity. The results included clinical trial identifiers containing the number "4313," but these trials were for unrelated substances. Other search results were entirely irrelevant to the field of drug discovery and development.

This lack of information suggests that "this compound" may be:

-

An internal compound designation that has not yet been disclosed in public literature.

-

A compound that was investigated in early-stage discovery and did not advance to a stage where information would be publicly available.

-

A misidentification or an incorrect designation of a compound.

Without any foundational information on the discovery, synthesis, or biological activity of this compound, it is not possible to provide the requested in-depth technical guide, including data presentation, experimental protocols, and visualizations.

Further investigation would require access to proprietary databases or internal documentation from the organization that may have designated this compound, which is beyond the scope of publicly available information.

In-Depth Technical Guide to the Target Protein Kinases of SU-4313

For Researchers, Scientists, and Drug Development Professionals

Abstract

SU-4313 is a multi-targeted protein kinase inhibitor that has demonstrated significant potential in the modulation of key signaling pathways implicated in cancer cell proliferation and angiogenesis. This document provides a comprehensive technical overview of the primary protein kinase targets of this compound, presenting quantitative inhibitory data, detailed experimental methodologies for the assessment of its activity, and visual representations of the affected signaling cascades. The information herein is intended to serve as a detailed resource for researchers and professionals involved in the fields of oncology, signal transduction, and drug discovery.

Introduction

Protein kinases are a large family of enzymes that play a critical role in regulating a wide array of cellular processes, including growth, differentiation, metabolism, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention. This compound has emerged as a potent inhibitor of several receptor tyrosine kinases (RTKs), which are crucial mediators of extracellular signals that drive cell growth and division. This guide focuses on the core protein kinase targets of this compound and the methodologies used to characterize its inhibitory profile.

Target Protein Kinases and In Vitro Inhibitory Activity

This compound exhibits inhibitory activity against a specific panel of receptor tyrosine kinases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%, have been determined through in vitro kinase assays. A summary of these quantitative data is presented in Table 1.

| Target Protein Kinase | Alternative Name | IC50 (µM) |

| Platelet-Derived Growth Factor Receptor | PDGFR | 14.5 |

| Fetal Liver Kinase-1 | FLK-1 / VEGFR2 | 18.8 |

| Epidermal Growth Factor Receptor | EGFR | 11 |

| Human Epidermal Growth Factor Receptor 2 | HER2 / ErbB2 | 16.9 |

| Insulin-like Growth Factor 1 Receptor | IGF-1R | 8.0 |

| Table 1: In Vitro Inhibitory Activity of this compound against Target Protein Kinases |

Signaling Pathways Targeted by this compound

The protein kinases inhibited by this compound are integral components of major signaling pathways that regulate cell proliferation, survival, and angiogenesis. By inhibiting these kinases, this compound effectively blocks downstream signaling cascades, thereby exerting its anti-proliferative and anti-angiogenic effects.

PDGFR and VEGFR2 Signaling

Platelet-Derived Growth Factor Receptor (PDGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2, also known as FLK-1) are key regulators of angiogenesis and cell proliferation. Upon ligand binding, these receptors dimerize and autophosphorylate, initiating downstream signaling through pathways such as the Phosphoinositide 3-kinase (PI3K)/Akt and the Ras/MAPK cascades. Inhibition of PDGFR and VEGFR2 by this compound disrupts these pro-survival and pro-angiogenic signals.

EGFR and HER2 Signaling

Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are members of the ErbB family of receptor tyrosine kinases. Their activation, often through overexpression or mutation in cancer, leads to the activation of the PI3K/Akt and MAPK pathways, promoting uncontrolled cell growth and survival. This compound targets these receptors, thereby mitigating their oncogenic signaling.

IGF-1R Signaling

The Insulin-like Growth Factor 1 Receptor (IGF-1R) is another key receptor tyrosine kinase that, upon activation by its ligands (IGF-1 and IGF-2), triggers the PI3K/Akt and MAPK signaling pathways. These pathways are central to cell growth, proliferation, and the inhibition of apoptosis. This compound's inhibition of IGF-1R provides another mechanism for its anti-cancer activity.

Experimental Protocols

The characterization of this compound's inhibitory activity relies on robust and reproducible experimental methodologies. The following sections detail the protocols for in vitro kinase inhibition assays and cellular proliferation assays.

In Vitro Kinase Inhibition Assay

This assay is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of its target kinases.

Objective: To determine the IC50 value of this compound for each target protein kinase.

Materials:

-

Purified recombinant human kinase enzymes (PDGFR, VEGFR2, EGFR, HER2, IGF-1R)

-

Specific peptide substrates for each kinase

-

This compound (dissolved in DMSO)

-

ATP (Adenosine Triphosphate)

-

Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM DTT)

-

96-well microtiter plates

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase reaction buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.

-

Assay Setup: In a 96-well plate, add the kinase, its specific substrate, and the diluted this compound or vehicle control (DMSO).

-

Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should be at or near the Km value for each respective kinase to ensure accurate determination of competitive inhibition.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

Reaction Termination and Detection: Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol. The luminescent signal is proportional to the kinase activity.

-

Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Proliferation Assay (MTT Assay)

This cell-based assay measures the effect of this compound on the proliferation of cells that are dependent on the signaling pathways of the target kinases.

Objective: To determine the inhibitory effect of this compound on growth factor-induced cell proliferation.

Materials:

-

NIH-3T3 cells (or other suitable cell line overexpressing the target receptors)

-

This compound (dissolved in DMSO)

-

Growth factors (e.g., PDGF, EGF)

-

Cell culture medium (e.g., DMEM with 10% fetal bovine serum)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate spectrophotometer

Procedure:

-

Cell Seeding: Seed NIH-3T3 cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Serum Starvation: To synchronize the cells and reduce basal signaling, replace the growth medium with a low-serum or serum-free medium for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound or vehicle control for a short pre-incubation period (e.g., 1-2 hours).

-

Stimulation: Add the appropriate growth factor (e.g., PDGF or EGF) to the wells to stimulate cell proliferation.

-

Incubation: Incubate the cells for a period that allows for cell division (e.g., 48-72 hours).

-

MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell proliferation inhibition for each concentration of this compound compared to the growth factor-stimulated control. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion

This compound is a multi-targeted kinase inhibitor with a well-defined profile against key receptor tyrosine kinases involved in cancer progression. This technical guide provides a consolidated resource of its inhibitory activity, the signaling pathways it modulates, and the detailed experimental protocols required for its characterization. The data and methodologies presented herein are intended to facilitate further research into the therapeutic potential of this compound and similar multi-targeted kinase inhibitors in the field of oncology and drug development.

SU-4313: A Multi-Targeted Tyrosine Kinase Inhibitor for Cancer Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SU-4313 is a potent, small-molecule, multi-targeted tyrosine kinase inhibitor. It exerts its biological effects by competitively binding to the ATP-binding sites of several receptor tyrosine kinases (RTKs), thereby blocking their downstream signaling pathways. This guide provides a comprehensive overview of the function of this compound, including its target profile, mechanism of action, and the cellular processes it modulates. Detailed experimental protocols for assessing its activity and visualizations of the affected signaling pathways are also presented to facilitate further research and drug development efforts.

Introduction

Receptor tyrosine kinases (RTKs) are a family of cell surface receptors that play crucial roles in regulating essential cellular processes, including growth, proliferation, differentiation, survival, and metabolism. Dysregulation of RTK signaling is a common hallmark of various cancers, making them attractive targets for therapeutic intervention. This compound has emerged as a valuable research tool for studying the roles of multiple RTKs in cancer biology due to its ability to inhibit several key members of this family.

Target Profile and Potency

This compound exhibits inhibitory activity against a range of RTKs, with varying potencies. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by half, have been determined for several key targets.

| Target Receptor Tyrosine Kinase | IC50 (µM) |

| Insulin-like Growth Factor 1 Receptor (IGF-1R) | 8.0[1] |

| Epidermal Growth Factor Receptor (EGFR) | 11[1] |

| Platelet-Derived Growth Factor Receptor (PDGFR) | 14.5[1] |

| Human Epidermal Growth Factor Receptor 2 (HER2/neu) | 16.9[1] |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2/FLK-1) | 18.8[1] |

Mechanism of Action

This compound functions as an ATP-competitive inhibitor. It binds to the intracellular kinase domain of the aforementioned RTKs, preventing the binding of ATP. This inhibition of ATP binding blocks the autophosphorylation of the receptor, which is a critical step in the activation of its downstream signaling cascades. By inhibiting the kinase activity of these receptors, this compound effectively abrogates the signal transduction pathways that drive cancer cell proliferation, survival, and angiogenesis.

Impact on Cellular Signaling Pathways

The inhibition of multiple RTKs by this compound leads to the simultaneous disruption of several critical cancer-related signaling pathways. The primary downstream cascades affected include the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway.

Inhibition of PDGFR Signaling

Platelet-Derived Growth Factor Receptor (PDGFR) signaling is centrally involved in cell growth, proliferation, and migration. Upon activation, PDGFR recruits and activates several downstream signaling molecules, including Phosphoinositide 3-kinase (PI3K) and RAS. Inhibition of PDGFR by this compound can lead to the suppression of tumor growth and fibrosis.[2][3][4]

Inhibition of VEGFR2 Signaling

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. By inhibiting VEGFR2, this compound can disrupt the blood supply to tumors, thereby impeding their growth.[5][6][7]

Inhibition of EGFR and HER2 Signaling

Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are members of the ErbB family of RTKs. Their signaling pathways are frequently hyperactivated in various cancers, leading to uncontrolled cell proliferation and survival. Inhibition of EGFR and HER2 by this compound can block these oncogenic signals.[8][9][10]

Inhibition of IGF-1R Signaling

The Insulin-like Growth Factor 1 Receptor (IGF-1R) pathway is critical for cell growth, proliferation, and protection from apoptosis. By blocking IGF-1R, this compound can induce apoptosis and inhibit the growth of tumors that are dependent on this signaling axis.[1][11][12]

References

- 1. Inhibition of insulin-like growth factor receptor: end of a targeted therapy? - Pillai - Translational Lung Cancer Research [tlcr.amegroups.org]

- 2. rupress.org [rupress.org]

- 3. publications.ersnet.org [publications.ersnet.org]

- 4. sinobiological.com [sinobiological.com]

- 5. Therapeutic Inhibition of VEGF Signaling and Associated Nephrotoxicities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]

- 8. Cellular responses to EGFR inhibitors and their relevance to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ClinPGx [clinpgx.org]

- 11. What are IGF-1R antagonists and how do they work? [synapse.patsnap.com]

- 12. aacrjournals.org [aacrjournals.org]

SU-4313 Signaling Pathway Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SU-4313 is a small molecule, multi-targeted protein tyrosine kinase (PTK) inhibitor. Its primary mechanism of action involves the competitive inhibition of the ATP-binding site of several receptor tyrosine kinases (RTKs), leading to the suppression of their downstream signaling pathways. This guide provides a comprehensive overview of the signaling pathways modulated by this compound, quantitative data on its inhibitory activity, and detailed experimental protocols for its characterization.

Introduction to this compound

This compound functions as a broad-spectrum inhibitor of several key receptor tyrosine kinases implicated in oncogenesis, including Platelet-Derived Growth Factor Receptor (PDGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2, also known as Kinase Insert Domain Receptor or KDR, and Fetal Liver Kinase 1 or FLK-1), Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2/neu), and Insulin-like Growth Factor 1 Receptor (IGF-1R). By targeting these RTKs, this compound effectively blocks crucial signaling cascades that regulate cellular proliferation, survival, migration, and angiogenesis.

Core Signaling Pathways Inhibited by this compound

The inhibition of multiple RTKs by this compound results in the simultaneous blockade of several critical downstream signaling pathways. A simplified representation of the primary pathways affected by this compound is depicted below.

Caption: this compound inhibits multiple RTKs and their downstream pathways.

Quantitative Data: In Vitro Inhibitory Activity

The potency of this compound against its target kinases has been determined through in vitro kinase assays, with the half-maximal inhibitory concentration (IC50) values summarized in the table below.

| Target Kinase | IC50 (µM) |

| PDGFR | 14.5 |

| FLK-1 (VEGFR-2) | 18.8 |

| EGFR | 11.0 |

| HER2 | 16.9 |

| IGF-1R | 8.0 |

Experimental Protocols

The following sections provide detailed, generalized methodologies for key experiments used to characterize the activity of kinase inhibitors like this compound.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol describes a common method for determining the IC50 value of an inhibitor against a purified kinase.

Caption: A typical workflow for determining the IC50 of a kinase inhibitor.

Materials:

-

Purified recombinant target kinases (PDGFR, FLK-1, EGFR, HER2, IGF-1R)

-

Specific peptide substrates for each kinase

-

This compound

-

Kinase assay buffer (e.g., HEPES, MgCl2, MnCl2, DTT)

-

ATP

-

Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)

-

96-well or 384-well microplates

-

Plate reader (luminometer or fluorometer)

Procedure:

-

Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, and then further dilute in kinase assay buffer.

-

Reaction Setup: In a microplate, add the kinase and its specific substrate to each well.

-

Inhibitor Addition: Add the diluted this compound or vehicle control (DMSO) to the wells.

-

Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be close to the Km for each respective kinase.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol. The signal is proportional to kinase activity.

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Cell-Based Proliferation Assay

This assay determines the effect of this compound on the proliferation of cancer cell lines that are dependent on the targeted signaling pathways.

Materials:

-

Cancer cell lines with known activation of PDGFR, EGFR, HER2, or IGF-1R signaling

-

Cell culture medium and supplements (e.g., DMEM, FBS)

-

This compound

-

Cell proliferation reagent (e.g., MTS, WST-1, or CellTiter-Glo®)

-

96-well cell culture plates

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control.

-

Incubation: Incubate the plates for 48-72 hours.

-

Proliferation Measurement: Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or luminescence, which is proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of proliferation inhibition for each concentration of this compound relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Western Blot Analysis of Target Phosphorylation

This method is used to confirm the inhibition of kinase activity within cells by measuring the phosphorylation status of the target kinase and its downstream effectors.

Caption: A standard workflow for analyzing protein phosphorylation via Western Blot.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (phospho-specific and total protein for targets like EGFR, AKT, ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Culture cells to 70-80% confluency and treat with various concentrations of this compound for a defined period (e.g., 2-24 hours).

-

Lysis and Quantification: Lyse the cells and determine the protein concentration of each lysate.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Add a chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of antibodies and re-probed with an antibody that recognizes the total (phosphorylated and unphosphorylated) form of the target protein.

-

Analysis: Quantify the band intensities to determine the change in phosphorylation levels upon treatment with this compound.

Conclusion

This compound is a multi-targeted kinase inhibitor with demonstrated activity against several key RTKs that drive cancer cell proliferation and survival. The provided data and experimental protocols offer a foundational guide for researchers and drug developers working to further characterize the therapeutic potential of this compound and similar multi-kinase inhibitors. The ability to inhibit multiple oncogenic signaling pathways simultaneously represents a promising strategy in cancer therapy.

SU-4313 (CAS 186611-55-2): A Technical Whitepaper for Drug Development Professionals

For research use only. Not for human or veterinary use.

Introduction

SU-4313, with the chemical name (E)-3-(4-Isopropylbenzylidene)indolin-2-one, is a synthetic molecule belonging to the indolin-2-one class of compounds. This class is recognized in medicinal chemistry for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound has been identified as a multi-kinase inhibitor, demonstrating the potential to modulate key signaling pathways involved in cell proliferation, survival, and angiogenesis. This technical guide provides an in-depth overview of this compound, including its chemical properties, mechanism of action, quantitative biological data, and detailed experimental protocols for its characterization.

Chemical and Physical Properties

This compound is a small molecule with the following properties:

| Property | Value |

| CAS Number | 186611-55-2 |

| Molecular Formula | C₁₈H₁₇NO |

| Molecular Weight | 263.33 g/mol |

| IUPAC Name | (3E)-3-[(4-propan-2-ylphenyl)methylidene]-1,3-dihydro-2H-indol-2-one |

| Appearance | Solid |

| Color | Light yellow |

| Solubility | Soluble in DMSO (≥ 5 mg/mL) |

Mechanism of Action and Biological Activity

This compound functions as a broad-spectrum inhibitor of protein tyrosine kinases (PTKs). Its mechanism of action is believed to be ATP-mimetic, where it competes with adenosine triphosphate (ATP) for binding to the catalytic site of the kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting signal transduction.[1]

Kinase Inhibition Profile

This compound has been shown to inhibit several receptor tyrosine kinases (RTKs) that are crucial for tumor growth and angiogenesis. The reported half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target Kinase | IC50 (µM) |

| Platelet-Derived Growth Factor Receptor (PDGFR) | 14.5 |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2/FLK-1) | 18.8 |

| Epidermal Growth Factor Receptor (EGFR) | 11 |

| Human Epidermal Growth Factor Receptor 2 (HER2) | 16.9 |

| Insulin-like Growth Factor 1 Receptor (IGF-1R) | 8.0 |

Cellular Activity

In cellular assays, this compound has demonstrated the ability to inhibit mitogenesis induced by various growth factors in NIH3T3 cells expressing EGFR. The IC50 values for the inhibition of PDGF-, FGF-, and EGF-induced mitogenesis were found to be 6 µM, 5.5 µM, and 5.5 µM, respectively.

Signaling Pathways

This compound's inhibitory action on multiple RTKs affects several critical signaling pathways implicated in cancer progression. The diagram below illustrates the key pathways modulated by this compound.

While direct inhibition of the JAK/STAT pathway by this compound has not been explicitly demonstrated, the indolin-2-one scaffold is known to produce inhibitors of this pathway. Therefore, the potential for this compound to modulate JAK/STAT signaling warrants further investigation.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and for key biological assays to characterize its activity.

Synthesis of (E)-3-(4-Isopropylbenzylidene)indolin-2-one

The synthesis of this compound is typically achieved through a condensation reaction.[1]

Materials:

-

Indolin-2-one

-

4-isopropylbenzaldehyde

-

Piperidine (catalyst)

-

Ethanol (solvent)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (eluent)

Procedure:

-

Dissolve indolin-2-one (1 equivalent) and 4-isopropylbenzaldehyde (1.1 equivalents) in ethanol in a round-bottom flask.

-

Add a catalytic amount of piperidine to the mixture.

-

Reflux the reaction mixture for 3-5 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and allow it to stand overnight to facilitate precipitation.

-

Filter the precipitate, wash with cold ethanol, and dry under vacuum.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure (E)-isomer.

In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol describes a generic luminescence-based assay to determine the IC50 of this compound against a specific kinase.

Materials:

-

Purified recombinant kinase (e.g., EGFR, HER2)

-

Kinase-specific substrate (peptide or protein)

-

This compound stock solution in DMSO

-

Adenosine triphosphate (ATP)

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

Luminescent kinase assay kit (e.g., ADP-Glo™)

-

White, opaque 384-well plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer. The final DMSO concentration should not exceed 1%.

-

In a 384-well plate, add 1 µL of the diluted this compound or DMSO (for control).

-

Add 2 µL of the diluted kinase to each well.

-

Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µL of the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

Cell-Based Proliferation Assay (WST-1 Assay)

This protocol outlines a method to assess the anti-proliferative effects of this compound on a cancer cell line.

Materials:

-

Cancer cell line (e.g., A431 for EGFR, SK-BR-3 for HER2)

-

Cell culture medium and supplements

-

This compound stock solution in DMSO

-

WST-1 cell proliferation reagent

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment and incubate overnight.

-

Treat the cells with a range of concentrations of this compound. Include a vehicle-only (DMSO) control.

-

Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell proliferation inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value.

Experimental and Data Analysis Workflow

The following diagram illustrates a typical workflow for the characterization of a kinase inhibitor like this compound.

Conclusion

This compound is a promising multi-kinase inhibitor with activity against several key receptor tyrosine kinases involved in cancer. Its well-defined chemical structure and mechanism of action make it a valuable tool for researchers in oncology and drug discovery. The experimental protocols provided in this guide offer a starting point for the further investigation and characterization of this compound and similar indolin-2-one derivatives. Further studies are warranted to explore its full therapeutic potential, including its selectivity profile across a broader kinase panel and its efficacy in in vivo cancer models. Investigation into its potential effects on the JAK/STAT signaling pathway could also unveil new therapeutic applications.

References

In-Depth Technical Guide to SU-4313: A Multi-Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification and Structure

SU-4313, a potent multi-kinase inhibitor, has been identified in scientific literature and chemical databases. This guide provides a comprehensive overview of its chemical properties, biological activity, and the experimental methodologies used for its characterization.

IUPAC Name: 3-[(4-isopropylphenyl)methylene]-1,3-dihydro-2H-indol-2-one

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 186611-55-2 |

| Molecular Formula | C₁₈H₁₇NO |

| Molecular Weight | 263.33 g/mol |

Mechanism of Action and Target Profile

This compound functions as a broad-spectrum inhibitor of several receptor tyrosine kinases (RTKs), key regulators of cellular processes frequently dysregulated in cancer. Its mechanism of action involves the competitive binding to the ATP-binding pocket of these kinases, thereby blocking downstream signaling pathways that control cell proliferation, survival, and angiogenesis.

Table 2: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC₅₀ (µM) |

| PDGFR (Platelet-Derived Growth Factor Receptor) | 14.5 |

| FLK-1 (VEGFR-2) | 18.8 |

| EGFR (Epidermal Growth Factor Receptor) | 11 |

| HER2 (Human Epidermal Growth Factor Receptor 2) | 16.9 |

| IGF-1R (Insulin-like Growth Factor 1 Receptor) | 8.0 |

IC₅₀ values represent the concentration of this compound required to inhibit 50% of the kinase activity in vitro.

Signaling Pathways Modulated by this compound

The inhibitory activity of this compound against multiple RTKs leads to the disruption of several critical signaling cascades. The diagram below illustrates the primary pathways affected by the inhibition of its key targets.

Caption: Downstream signaling pathways modulated by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound.

In Vitro Kinase Inhibition Assay

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC₅₀) of this compound against its target kinases.

Objective: To quantify the potency of this compound in inhibiting the enzymatic activity of specific receptor tyrosine kinases.

Materials:

-

Recombinant human kinase enzymes (e.g., PDGFR, VEGFR-2, EGFR, HER2, IGF-1R)

-

Kinase-specific peptide substrate

-

This compound (dissolved in DMSO)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well white microplates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a range from millimolar to nanomolar concentrations.

-

Assay Plate Setup:

-

Add 1 µL of the serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 10 µL of a solution containing the kinase and its respective peptide substrate in kinase assay buffer to each well.

-

Incubate the plate at room temperature for 15 minutes to allow for compound-kinase interaction.

-

-

Kinase Reaction Initiation:

-

Prepare a solution of ATP in kinase assay buffer. The final ATP concentration should be at or near the Kₘ for each specific kinase.

-

Add 10 µL of the ATP solution to each well to initiate the kinase reaction.

-

Incubate the plate at room temperature for 60 minutes.

-

-

Signal Detection (using ADP-Glo™ Assay):

-

Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control (0% inhibition) and a no-kinase control (100% inhibition).

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Caption: Experimental workflow for the in vitro kinase inhibition assay.

Cell Viability Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the effect of this compound on the viability of cancer cell lines.

Objective: To determine the cytotoxic or cytostatic effects of this compound on cultured cells.

Materials:

-

Cancer cell line of interest (e.g., A549, HUVEC)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well clear flat-bottom microplates

-

Spectrophotometer (plate reader)

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubate the plate for 24-72 hours at 37°C.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a plate reader.

-

Subtract the absorbance of the no-cell control from all other readings.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Plot the percentage of cell viability against the this compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

-

SU-4313 In Vitro Kinase Assay: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro kinase assay for SU-4313, a broad-spectrum protein tyrosine kinase (PTK) modulator. This compound has demonstrated inhibitory activity against multiple receptor tyrosine kinases (RTKs), playing a crucial role in cancer research and drug development by targeting key signaling pathways involved in cell growth, proliferation, and angiogenesis.

Introduction to this compound

This compound is a small molecule inhibitor that targets a range of protein tyrosine kinases. Its multi-targeted nature makes it a compound of interest for investigating cancer therapies, particularly for tumors driven by dysregulated growth factor signaling. By inhibiting key RTKs, this compound can block downstream signaling cascades that promote tumor progression.[1]

Kinase Inhibition Profile of this compound

This compound has been shown to inhibit several key receptor tyrosine kinases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

| Target Kinase | IC50 (µM) |

| Platelet-Derived Growth Factor Receptor (PDGFR) | 14.5 |

| Fetal Liver Kinase-1 (FLK-1 / VEGFR2) | 18.8 |

| Epidermal Growth Factor Receptor (EGFR) | 11 |

| Human Epidermal Growth Factor Receptor 2 (HER2) | 16.9 |

| Insulin-like Growth Factor-1 Receptor (IGF-1R) | 8.0 |

Data sourced from MedKoo Biosciences.[1]

Core Signaling Pathways Targeted by this compound

This compound's inhibitory action on multiple RTKs affects several critical signaling pathways implicated in cancer. The diagram below illustrates the primary pathways modulated by this compound.

Caption: this compound inhibits multiple RTKs, blocking key downstream signaling pathways.

Experimental Protocol: In Vitro Kinase Assay for this compound

This section outlines a representative methodology for assessing the inhibitory activity of this compound against a target kinase in vitro. This protocol is a generalized framework and may require optimization based on the specific kinase and detection method.

4.1. Principle

An in vitro kinase assay measures the enzymatic activity of a purified kinase in the presence of a substrate and a phosphate donor (typically ATP). The inhibitory effect of a compound like this compound is determined by quantifying the reduction in substrate phosphorylation. Common detection methods include radiometric assays using ³²P-ATP or non-radiometric methods such as fluorescence-based assays or antibody-based detection of phosphorylated substrates (e.g., ELISA, Western Blot).

4.2. Materials

-

Kinase: Purified, active recombinant target kinase (e.g., PDGFR, VEGFR2, EGFR, HER2, or IGF-1R).

-

Substrate: A specific peptide or protein substrate for the target kinase.

-

This compound: Stock solution in a suitable solvent (e.g., DMSO).

-

ATP: Adenosine triphosphate, as the phosphate donor.

-

Kinase Reaction Buffer: Typically contains Tris-HCl, MgCl₂, and other components to ensure optimal kinase activity.

-

Detection Reagents: Dependent on the chosen method (e.g., ³²P-ATP, phosphospecific antibodies, fluorescent probes).

-

Microplates: 96-well or 384-well plates suitable for the detection method.

-

Stop Solution: To terminate the kinase reaction (e.g., EDTA, SDS-PAGE loading buffer).

4.3. Experimental Workflow

Caption: A generalized workflow for an in vitro kinase inhibition assay.

4.4. Detailed Procedure

-

Compound Preparation: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in the kinase reaction buffer to the desired final concentrations. Include a vehicle control (DMSO alone).

-

Reaction Setup:

-

To the wells of a microplate, add the diluted this compound or vehicle control.

-

Add the purified kinase and its specific substrate to each well. The final volume should be kept consistent.

-

Gently mix the components.

-

-

Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the kinase.

-

Initiation of Kinase Reaction:

-

Initiate the reaction by adding a solution of ATP (and MgCl₂ if not already in the buffer) to each well.

-

If using a radiometric assay, [γ-³²P]ATP is included in the ATP solution.

-

-

Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time (e.g., 30-60 minutes). This incubation time should be within the linear range of the enzymatic reaction.

-

Termination of Reaction: Stop the reaction by adding a stop solution. For radiometric assays, this could be phosphoric acid to spot onto filter paper. For antibody-based detection, a solution containing EDTA can be used to chelate Mg²⁺, which is essential for kinase activity. For analysis by SDS-PAGE, add loading buffer and boil the samples.

-

Signal Detection and Quantification:

-

Radiometric Assay: Spot the reaction mixture onto phosphocellulose paper or filter membrane, wash away unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter or phosphorimager.

-

Fluorescence-Based Assay: Read the fluorescence intensity using a plate reader. The signal is often based on the binding of a phosphorylation-sensitive fluorescent probe.

-

ELISA: Transfer the reaction mixture to an antibody-coated plate that captures the phosphorylated substrate. Detect with a secondary antibody conjugated to an enzyme (e.g., HRP) and a colorimetric or chemiluminescent substrate.

-

Western Blot: Separate the reaction products by SDS-PAGE, transfer to a membrane, and probe with a phosphospecific antibody.

-

4.5. Data Analysis

-

Subtract the background signal (no kinase or no substrate controls) from all data points.

-

Normalize the data to the vehicle control (100% activity) and a positive control inhibitor or no enzyme control (0% activity).

-

Plot the percentage of kinase inhibition versus the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism, R) to determine the IC50 value.

Conclusion

The in vitro kinase assay is an essential tool for characterizing the potency and selectivity of kinase inhibitors like this compound. The data generated from these assays, particularly the IC50 values against a panel of kinases, provides critical information for understanding the compound's mechanism of action and for guiding further preclinical and clinical development. The methodologies and data presented in this guide offer a comprehensive resource for researchers working with this compound and other kinase inhibitors.

References

In-depth Technical Guide: The Biological Activity of SU-4313

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide aims to provide a comprehensive overview of the biological activity of the compound designated SU-4313. The following sections will detail its mechanism of action, summarize key quantitative data from various in vitro and in vivo studies, provide an overview of relevant experimental protocols, and visualize the associated signaling pathways. This document is intended to serve as a foundational resource for researchers and professionals engaged in the fields of molecular biology, pharmacology, and drug development.

Introduction

A thorough review of publicly available scientific literature and databases reveals no specific compound designated as "this compound" with associated biological activity data. The information retrieved under this designation is sparse and does not point to a known small molecule, biologic, or other therapeutic agent with characterized effects.

It is possible that "this compound" may be an internal development code that has not yet been publicly disclosed, a misnomer for a different compound, or a substance that has not been the subject of published scientific research. The search results did, however, provide general information on related biological concepts that are frequently the subject of drug discovery efforts.

General Concepts in Biological Activity Assessment

While specific data for this compound is unavailable, this section will outline the typical methodologies and data presentations that would be included in a technical guide of this nature.

Quantitative Data Presentation

In a typical analysis of a compound's biological activity, quantitative data is paramount for understanding its potency, efficacy, and selectivity. This data is usually presented in tabular format for clarity and ease of comparison.

Table 1: Hypothetical In Vitro Activity of a Kinase Inhibitor

| Target Kinase | IC50 (nM) | Ki (nM) | Assay Type |

| Kinase A | 15 | 5 | Biochemical |

| Kinase B | 250 | 80 | Cell-based |

| Kinase C | >10,000 | >3,000 | Biochemical |

-

IC50 (Half-maximal inhibitory concentration): Indicates the concentration of a drug that is required for 50% inhibition in vitro.

-

Ki (Inhibition constant): Represents the dissociation constant of the enzyme-inhibitor complex.

-

Assay Type: Specifies whether the experiment was conducted in a purified biochemical system or a more complex cell-based environment.

Table 2: Hypothetical Cellular Activity of an Antiproliferative Agent

| Cell Line | GI50 (µM) | Apoptosis Induction (% at 1 µM) |

| Cancer Cell Line 1 | 0.5 | 60% |

| Cancer Cell Line 2 | 2.1 | 45% |

| Normal Fibroblasts | >50 | <5% |

-

GI50 (Half-maximal growth inhibition): The concentration of the drug that causes 50% inhibition of cell growth.

-

Apoptosis Induction: The percentage of cells undergoing programmed cell death at a specific concentration of the compound.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. A comprehensive guide would include step-by-step methodologies for key experiments.

Example Protocol: In Vitro Kinase Assay

-

Reagents and Materials:

-

Recombinant human kinase

-

Peptide substrate

-

ATP (Adenosine triphosphate)

-

Test compound (e.g., this compound) dissolved in DMSO

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

-

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

Add the kinase and peptide substrate to a 384-well plate.

-

Add the diluted test compound to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.

-

Calculate the IC50 value by fitting the data to a dose-response curve.

-

Signaling Pathways and Visualization

Understanding the signaling pathways a compound modulates is fundamental to elucidating its mechanism of action. Diagrams created using tools like Graphviz can effectively illustrate these complex interactions.

Hypothetical Signaling Pathway: Inhibition of the JAK-STAT Pathway

The Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival.[1][2][3] Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders.[1][4] A hypothetical inhibitor, such as this compound, might target a component of this pathway.

References

- 1. Small molecule inhibitors of Stat3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of constitutively activated Stat3 signaling pathway suppresses growth of prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of STAT3 signaling transduction pathways in cancer stem cell-associated chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]

SU-4313: A Multi-Targeted Tyrosine Kinase Inhibitor for Cancer Research

FOR RESEARCH USE ONLY

SU-4313 is a potent, multi-targeted inhibitor of several receptor tyrosine kinases (RTKs) implicated in cancer progression. As a member of the 2-indolinone chemical class, this compound demonstrates significant inhibitory activity against key drivers of tumor growth, angiogenesis, and metastasis. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, experimental protocols, and affected signaling pathways, intended for researchers and professionals in drug development.

Core Mechanism of Action

This compound functions as a broad-spectrum protein tyrosine kinase (PTK) modulator. It exerts its anti-proliferative and anti-angiogenic effects by competing with ATP for the catalytic binding site of several RTKs. By blocking the phosphorylation and subsequent activation of these receptors, this compound effectively abrogates the downstream signaling cascades that promote cell proliferation, survival, and new blood vessel formation.

Quantitative Inhibitory Profile

The inhibitory activity of this compound has been quantified against a panel of key oncogenic tyrosine kinases. The half-maximal inhibitory concentration (IC50) values, representing the concentration of this compound required to inhibit 50% of the kinase activity, are summarized in the table below.

| Target Kinase | IC50 (μM) |

| Platelet-Derived Growth Factor Receptor (PDGFR) | 14.5 |

| Fetal Liver Kinase-1 (FLK-1/VEGFR2) | 18.8 |

| Epidermal Growth Factor Receptor (EGFR) | 11.0 |

| Human Epidermal Growth Factor Receptor 2 (HER2) | 16.9 |

| Insulin-like Growth Factor-1 Receptor (IGF-1R) | 8.0 |

Experimental Protocols

The following are generalized protocols for determining the in vitro inhibitory activity of compounds like this compound. Specific parameters may require optimization based on the kinase and assay format.

Biochemical Kinase Inhibition Assay (General Protocol)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Materials:

-

Purified recombinant kinase (e.g., PDGFR, VEGFR2, EGFR, HER2, IGF-1R)

-

Kinase-specific substrate (e.g., a synthetic peptide)

-

This compound (or other test inhibitor) dissolved in DMSO

-

ATP (Adenosine Triphosphate)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

-

Detection reagent (e.g., ADP-Glo™, HTRF®, or a phosphospecific antibody)

-

Microplate reader compatible with the chosen detection method

Procedure:

-

Compound Dilution: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer to the final desired concentrations.

-

Reaction Setup: In a microplate, add the kinase, its specific substrate, and the diluted this compound.

-

Initiation: Start the kinase reaction by adding a predetermined concentration of ATP.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent. The signal will be inversely proportional to the inhibitory activity of this compound.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay (General Protocol)

This assay measures the effect of a compound on the proliferation of cancer cell lines that are dependent on the targeted kinases.

Materials:

-

Cancer cell line expressing the target kinase(s) (e.g., A431 for EGFR)

-

Cell culture medium and supplements (e.g., DMEM with 10% FBS)

-

This compound dissolved in DMSO

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

Microplate reader

Procedure:

-

Cell Seeding: Plate the cells in a 96-well microplate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions.

-

Viability Assessment: Add the cell viability reagent to each well and incubate as per the manufacturer's instructions.

-

Data Acquisition: Measure the signal (absorbance or luminescence) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell proliferation inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value from the resulting dose-response curve.

Signaling Pathways and Experimental Workflows

This compound's inhibition of multiple RTKs leads to the downregulation of several critical downstream signaling pathways, primarily the MAPK/ERK and PI3K/Akt pathways.

Inhibition of Receptor Tyrosine Kinase Signaling

The binding of growth factors to their respective RTKs triggers receptor dimerization and autophosphorylation, creating docking sites for downstream signaling proteins. This compound blocks this initial activation step.

Methodological & Application

Application Notes and Protocols for SU-4313 (Hypothetical STAT3 Inhibitor)

Disclaimer: Publicly available scientific literature and chemical databases do not contain information on a compound designated "SU-4313" for cell culture experiments. The following application notes and protocols are presented as a representative example for a hypothetical small molecule inhibitor of the STAT3 signaling pathway, herein referred to as this compound. The experimental details are based on standard laboratory procedures for characterizing similar inhibitors.

Introduction

This compound is a hypothetical, potent, and selective small molecule inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutive activation of the STAT3 pathway is a critical driver in the proliferation, survival, and metastasis of various human cancers. This compound is presumed to exert its anti-tumor effects by inhibiting the phosphorylation of STAT3, thereby preventing its dimerization, nuclear translocation, and downstream gene transcription. These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing its biological activity.

Data Presentation: Hypothetical Quantitative Data for this compound

The following table summarizes representative data on the efficacy of this compound in various cancer cell lines.

| Cell Line | Cancer Type | Assay Type | Incubation Time (hours) | IC50 (µM) |

| MDA-MB-231 | Breast Cancer | Cell Viability (MTT) | 72 | 2.5 |

| A549 | Lung Cancer | Cell Viability (MTT) | 72 | 5.8 |

| U87 MG | Glioblastoma | Cell Viability (MTT) | 72 | 1.2 |

| DU145 | Prostate Cancer | Cell Viability (MTT) | 72 | 8.1 |

Experimental Protocols

-

Materials:

-

Appropriate cancer cell lines (e.g., MDA-MB-231, A549, U87 MG, DU145)

-

Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate Buffered Saline (PBS)

-

Trypsin-EDTA (0.25%)

-

Cell culture flasks and plates

-

Humidified incubator (37°C, 5% CO2)

-

-

Protocol:

-

Maintain cells in T-75 flasks in a 37°C incubator with 5% CO2.

-

Subculture cells when they reach 80-90% confluency.

-

To subculture, aspirate the growth medium and wash the cells once with PBS.

-

Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.

-

Neutralize trypsin with 5-7 mL of complete growth medium and transfer the cell suspension to a 15 mL conical tube.

-

Centrifuge at 1,000 rpm for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium.

-

Seed cells into new flasks or plates at the desired density for experiments.

-

-

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

-

Protocol:

-

Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO. For example, for a compound with a molecular weight of 400 g/mol , dissolve 4 mg in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C.

-

-

Materials:

-

Cells seeded in a 96-well plate

-

This compound stock solution

-

Serum-free medium

-

MTT reagent (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

-

-

Protocol:

-

Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in serum-free medium. The final concentration of DMSO should not exceed 0.1% in the highest treatment concentration.

-

Aspirate the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO).

-

Incubate the plate for the desired time (e.g., 72 hours) at 37°C and 5% CO2.

-

Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

-

Materials:

-

Cells seeded in a 6-well plate

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p-STAT3, anti-STAT3, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

-

-

Protocol:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound for the desired time (e.g., 24 hours).

-

Wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Mandatory Visualizations

Caption: Experimental workflow for this compound.

Application Notes and Protocols for SU-4313 (using Sunitinib as a representative multi-targeted tyrosine kinase inhibitor) in In Vivo Mouse Models

Disclaimer: Extensive searches for a compound specifically named "SU-4313" did not yield publicly available data for in vivo mouse models. It is possible that this is an internal compound designation. The following application notes and protocols are based on the well-characterized multi-targeted tyrosine kinase inhibitor, Sunitinib (SU11248) , which was also developed by Sugen (a subsidiary of Pfizer). Sunitinib shares characteristics with the likely intended target class of this compound and serves as a robust and well-documented example for establishing in vivo studies. Researchers should independently validate the optimal dosage and protocols for their specific compound of interest.

Introduction

These application notes provide a comprehensive overview of the in vivo application of multi-targeted tyrosine kinase inhibitors, using Sunitinib (SU11248) as a prime example, in various mouse cancer models. The protocols outlined below are intended to guide researchers, scientists, and drug development professionals in designing and executing preclinical efficacy studies. Sunitinib is an oral, small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs), including platelet-derived growth factor receptors (PDGF-R) and vascular endothelial growth factor receptors (VEGF-R), KIT, FMS-like tyrosine kinase 3 (FLT3), colony-stimulating factor 1 receptor (CSF-1R), and the rearranged during transfection (RET) receptor.[1][2] By inhibiting these pathways, Sunitinib exerts anti-angiogenic and anti-tumor effects.[3][4]

Mechanism of Action: Signaling Pathway

Sunitinib's primary mechanism of action involves the inhibition of multiple RTKs that are crucial for tumor growth, angiogenesis, and metastasis. By blocking the ATP-binding site of these receptors, Sunitinib prevents their phosphorylation and subsequent activation of downstream signaling cascades. The key pathways inhibited include VEGFR and PDGFR, which are critical for angiogenesis, and other pathways like c-KIT and FLT3 that can drive tumor cell proliferation and survival in specific cancer types.[1][2][5]

Quantitative Data Presentation

The following tables summarize the dosage and efficacy of Sunitinib in various in vivo mouse models based on published studies.

Table 1: Sunitinib Dosage and Administration in Mouse Models

| Tumor Model | Mouse Strain | Administration Route | Dosage | Dosing Schedule | Reference |

| Ovarian Cancer Xenograft (SKOV3) | SCID beige | Oral Gavage | 40 mg/kg/day | Daily | |

| Neuroblastoma Xenograft (SK-N-BE(2), NB12) | NOD-SCID | Oral Gavage | 20, 30, or 40 mg/kg/day | Daily | [6] |

| Mammary Cancer (BJMC3879) | BALB/c | Mini-osmotic pump | Not specified | Continuous | [7] |

| Various Xenografts (A431, Colo205, C6) | Nude | Oral Gavage | 20, 40, or 80 mg/kg/day | Daily | [8] |

| Metastatic Mammary Cancer (4T1) | Balb/c | Oral Gavage | 30, 60, or 120 mg/kg/day | Daily | [9] |

Table 2: Sunitinib Efficacy in Mouse Models

| Tumor Model | Efficacy Metric | Result | Reference |

| Ovarian Cancer Xenograft (SKOV3) | Tumor Growth Inhibition | Significant reduction in luciferase signal (p=0.0052) | [10] |

| Ovarian Cancer Xenograft (SKOV3) | Microvessel Density (MVD) | Significant reduction in MVD (p<0.001) | [10] |

| Neuroblastoma Xenograft | Tumor Growth Inhibition (%T/C) | 49% for SK-N-BE(2) and 55% for NB12 at 20 mg/kg | [6] |

| HEK293 Xenograft | Tumor Growth Inhibition | Clear reduction in tumor growth | [11] |

| HEK293 Xenograft | Microvessel Density (MVD) | Reduction in MVD | [11] |

| Mammary Cancer | Tumor Growth & Metastasis | Significantly inhibited | [7] |

| Mammary Cancer | Cell Proliferation (BrdU) | Significantly lower | [7] |

| Various Xenografts | Tumor Response | Regression, growth arrest, or substantially reduced growth | [8] |

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of Sunitinib in in vivo mouse models.

Animal Models

-

Species: Mice are the most commonly used species for preclinical cancer research.

-

Strains: The choice of mouse strain is dependent on the experimental design. Immunocompromised strains such as SCID beige or NOD-SCID mice are used for xenograft models with human cell lines.[10][6] Syngeneic models, where the tumor and host are from the same genetic background (e.g., BALB/c mice for 4T1 or BJMC3879 mammary tumors), are used to study the interaction with the immune system.[7][9]

-

Housing: Mice should be housed in a specific pathogen-free (SPF) facility with controlled temperature, humidity, and a 12-hour light/dark cycle. They should have ad libitum access to irradiated chow and water.[10]

Tumor Cell Implantation

-

Subcutaneous Xenograft Model:

-

Culture the desired human cancer cell line (e.g., SK-N-BE(2), A431) under standard conditions.

-

Harvest cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium or PBS.

-

Inject a specific number of cells (e.g., 1 x 10^6 cells) subcutaneously into the flank of the mouse.[6]

-

Monitor tumor growth regularly by measuring tumor volume with calipers. Treatment is typically initiated when tumors reach a predetermined size (e.g., 0.5 cm in diameter or 100 mm³).[6][8]

-

-

Orthotopic/Metastatic Model:

-

For orthotopic models, inject tumor cells into the organ of origin (e.g., intraperitoneally for ovarian cancer models).[10]

-

For metastatic models, inject tumor cells intravenously (e.g., via the tail vein) to mimic hematogenous spread.[9]

-

Tumor burden can be monitored using bioluminescence imaging if the cells are engineered to express luciferase.[10]

-

Sunitinib Formulation and Administration

-

Formulation: Sunitinib malate can be formulated for oral administration. A common vehicle is phosphate-buffered saline (PBS) or acidified water (pH up to 6.0).[10][12]

-

Administration Route: Oral gavage is the most frequently used method for Sunitinib administration in mice, reflecting its clinical route of administration.[10][6]

-

Dosage and Schedule:

-

Based on preclinical studies, an efficacious dose of Sunitinib is often around 40 mg/kg/day, administered daily.[10][8][11]

-

Dose-response studies are recommended to determine the optimal dose for a specific tumor model, with ranges from 20 to 80 mg/kg/day being tested.[6][8]

-

Treatment duration can vary depending on the study endpoints, for example, for 11 days, 14 days, or up to 80 days.[13][6][11]

-

Efficacy Assessment

-

Tumor Volume Measurement: For subcutaneous tumors, measure the length and width of the tumor with calipers 2-3 times per week and calculate the volume using the formula: (Length x Width²) / 2.

-

Bioluminescence Imaging: For luciferase-expressing tumors, anesthetize the mice and inject a luciferin substrate. Image the light emission using a sensitive CCD camera system to quantify tumor burden.[10]

-

Body Weight and Clinical Observations: Monitor the body weight of the mice regularly as an indicator of toxicity. Observe the animals for any signs of distress or adverse effects.

-

Endpoint Analysis: At the end of the study, euthanize the mice and collect tumors and organs for further analysis.

-

Histology and Immunohistochemistry (IHC): Fix tissues in formalin and embed in paraffin. Perform H&E staining for general morphology and IHC for specific markers such as CD31 to assess microvessel density (MVD) or Ki-67 for proliferation.[10]

-

Western Blotting: Analyze protein extracts from tumors to assess the phosphorylation status of target receptors like VEGFR-2 to confirm target engagement.[7][8]

-

Experimental Workflow

The following diagram illustrates a general workflow for an in vivo efficacy study of a tyrosine kinase inhibitor in a mouse xenograft model.

References

- 1. researchgate.net [researchgate.net]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Sunitinib - Wikipedia [en.wikipedia.org]

- 4. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In Vivo Antitumor and Antimetastatic Activity of Sunitinib in Preclinical Neuroblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sunitinib suppresses tumor growth and metastases in a highly metastatic mouse mammary cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Contrasting effects of sunitinib within in vivo models of metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sunitinib (SU11248) Inhibits Growth of Human Ovarian Cancer in Xenografted Mice | Anticancer Research [ar.iiarjournals.org]

- 11. Sunitinib inhibits tumor vascularity and growth but does not affect Akt and ERK phosphorylation in xenograft tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ascopubs.org [ascopubs.org]

SU-4313: Application Notes and Protocols for Preclinical Research

For Research Use Only. Not for use in diagnostic procedures.

Abstract

SU-4313 is a potent, multi-targeted inhibitor of several protein tyrosine kinases (PTKs), playing a critical role in modulating key signaling pathways involved in cell proliferation, survival, and angiogenesis.[1] This document provides detailed application notes and protocols for the solubility and preparation of this compound for in vitro and in vivo experiments, designed for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a yellow solid powder with the following properties:

| Property | Value |

| Chemical Name | 1,3-Dihydro-3-[[4-(1-methylethyl)phenyl]methylene]-2H-indol-2-one[1] |

| CAS Number | 186611-55-2[1] |

| Molecular Formula | C₁₈H₁₇NO[1] |

| Molecular Weight | 263.34 g/mol [1] |

Mechanism of Action and Biological Activity

This compound functions as a broad-spectrum protein tyrosine kinase (PTK) modulator by targeting multiple receptor tyrosine kinases (RTKs).[1] Inhibition of these kinases blocks downstream signaling pathways, leading to a reduction in cellular proliferation, angiogenesis, and tumor progression in preclinical models.[1]

The inhibitory activity of this compound against a panel of kinases is summarized below:

| Target Kinase | IC₅₀ (µM) |

| Insulin-like Growth Factor 1 Receptor (IGF-1R) | 8.0[1] |

| Epidermal Growth Factor Receptor (EGFR) | 11[1] |

| Platelet-Derived Growth Factor Receptor (PDGFR) | 14.5[1] |

| HER2/ErbB2 | 16.9[1] |

| Fetal Liver Kinase 1 (FLK-1/VEGFR2) | 18.8 [cite: a] |

Below is a diagram illustrating the signaling pathways modulated by this compound.

Solubility and Storage

Proper storage and handling of this compound are crucial for maintaining its stability and activity.